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N-Methylmesoporphyrin containing copper -

N-Methylmesoporphyrin containing copper

Catalog Number: EVT-10910518
CAS Number:
Molecular Formula: C35H39CuN4O4
Molecular Weight: 643.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methylmesoporphyrin containing copper is a complex compound with significant relevance in biochemical and medicinal chemistry. Its chemical formula is C35H39CuN4O4C_{35}H_{39}CuN_{4}O_{4}, and it has a molecular weight of approximately 643.255 g/mol. This compound is classified as a non-polymeric small molecular drug and is recognized for its role in various biological processes, particularly in the context of metallation reactions involving porphyrins and their derivatives.

Source and Classification

N-Methylmesoporphyrin containing copper is derived from the mesoporphyrin family, which are cyclic tetrapyrroles that play critical roles in biological systems, including oxygen transport and electron transfer. The compound is categorized under experimental drugs, primarily due to its potential applications in targeting specific biological pathways, particularly those involving metalloproteins and enzymes like ferrochelatase .

Synthesis Analysis

Methods

The synthesis of N-Methylmesoporphyrin containing copper typically involves metallation processes where copper ions are inserted into the porphyrin structure. Various methods have been explored for synthesizing copper nanoparticles and complexes, including:

  • Thermal Decomposition: This method involves the breakdown of organometallic precursors at elevated temperatures to yield copper nanoparticles.
  • Chemical Reduction: Using reducing agents in solution to facilitate the reduction of copper salts to form metallic copper.
  • Organometallic Routes: Involving the reaction of copper-containing compounds with porphyrins or their derivatives to achieve desired metallation .

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and concentration of reagents to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation of copper during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of N-Methylmesoporphyrin containing copper features a central copper ion coordinated by nitrogen atoms from the porphyrin ring. The presence of the methyl group at the meso position alters the electronic properties of the porphyrin, enhancing its stability and reactivity.

Data

  • Atom Count: 83
  • Chiral Atom Count: 1
  • Bond Count: 90
  • Aromatic Bond Count: 5
    These structural characteristics contribute to its unique chemical behavior and interactions with biological targets .
Chemical Reactions Analysis

Reactions

N-Methylmesoporphyrin containing copper participates in various chemical reactions, primarily involving metal insertion into porphyrin structures. The key reaction pathway includes:

  • Metallation by Ferrochelatase: This enzyme catalyzes the insertion of copper ions into N-Methylmesoporphyrin at a significantly faster rate than non-enzymatic processes. The enzyme facilitates a transition state that stabilizes the substrate for effective metal binding .

Technical Details

The reaction mechanism involves distortion of the porphyrin ring to accommodate the metal ion, which influences product release dynamics. Studies indicate that this enzymatic process can enhance metal specificity and reaction rates compared to spontaneous metallation in solution .

Mechanism of Action

The mechanism by which N-Methylmesoporphyrin containing copper exerts its effects is closely tied to its ability to interact with metalloproteins and influence their activity. The compound acts as an inhibitor for ferrochelatase, preventing iron insertion into protoporphyrin IX, thus impacting heme biosynthesis.

Process Data

Research shows that N-Methylmesoporphyrin containing copper can stabilize G-quadruplex DNA structures, which are important for regulating gene expression. The binding affinity for these structures highlights its potential applications in cancer therapy and genetic research .

Physical and Chemical Properties Analysis

Physical Properties

N-Methylmesoporphyrin containing copper appears as a dark blue solid with notable optical properties due to its conjugated π-electron system.

Chemical Properties

  • Solubility: Typically soluble in organic solvents but less so in water.
  • Stability: The methyl substitution enhances stability against degradation compared to non-methylated analogs.
  • Reactivity: Exhibits reactivity towards various metal ions, facilitating its use in catalytic applications .
Applications

N-Methylmesoporphyrin containing copper has several scientific applications:

  • Biochemical Research: Used as a tool to study metallation processes in biological systems.
  • Cancer Therapy: Investigated for its ability to stabilize G-quadruplexes, which may lead to novel therapeutic strategies against tumors.
  • Catalysis: Explored for potential use as a catalyst in organic reactions due to its unique electronic properties and coordination capabilities .
Catalytic Mechanisms in Enzymatic Systems

Role as a Transition-State Analog in Ferrochelatase Catalysis

N-Methylmesoporphyrin IX (N-Methylmesoporphyrin) serves as a potent transition-state analog inhibitor for ferrochelatase, the terminal enzyme in heme biosynthesis. This inhibition arises from N-Methylmesoporphyrin’s non-planar conformation, which mimics the distorted porphyrin geometry adopted during the catalytic insertion of ferrous iron (Fe²⁺) into protoporphyrin IX. Ferrochelatase facilitates metallation by distorting the porphyrin ring, thereby lowering the activation energy barrier for metal chelation. The enzyme’s active site cleft, comprising hydrophobic and hydrophilic surfaces, accommodates N-Methylmesoporphyrin in a manner that stabilizes a saddle-shaped transition state where two pyrrole rings tilt upward and two downward relative to the mean porphyrin plane [1] [6]. This distortion exposes pyrrole nitrogen atoms for metal coordination, a mechanism validated by crystallographic studies showing N-Methylmesoporphyrin bound to Bacillus subtilis ferrochelatase with significant porphyrin ring deformation (Deformation, out-of-plane [Doop] = 1.581 Å) [5].

The transition-state mimicry is further evidenced by N-Methylmesoporphyrin’s induction of catalytic antibodies (e.g., antibody 2D7 and 7G12) when used as a hapten. These antibodies accelerate metal insertion into mesoporphyrin IX by replicating the distortion-based catalytic mechanism of ferrochelatase, albeit without conformational changes ("lock-and-key" binding) [3] [6]. This contrasts with ferrochelatase’s "induced-fit" mechanism, where N-Methylmesoporphyrin binding widens the active site cleft [6].

Table 1: Structural Deformation of N-Methylmesoporphyrin in Complexes

ComplexDoop (Å)Distortion Characteristics
Free N-Methylmesoporphyrin (calculated)1.068Localized N-methyl pyrrole ring distortion
Ferrochelatase complex (B. subtilis)1.581Saddled conformation; two pyrroles up, two down
Tel22 G-quadruplex DNA complex0.747Minor distortion; planar stacking with G-tetrads
Ferrochelatase mutant complex1.839Enhanced saddling due to altered active site residues

Metal Insertion Dynamics: Comparative Analysis of Cu²⁺ vs. Fe²⁺ Chelation

N-Methylmesoporphyrin’s metallation exhibits distinct kinetics and specificity for copper (Cu²⁺) versus iron (Fe²⁺), governed by enzymatic and non-enzymatic factors. Ferrochelatase catalyzes Cu²⁺ insertion into N-Methylmesoporphyrin at rates ~20 times faster than non-enzymatic metallation in solution. However, this contrasts with its physiological substrate (protoporphyrin IX), where Fe²⁺ insertion is favored (Kₘ = 17 µM for Fe²⁺ vs. 170 µM for Cu²⁺) [1]. This divergence arises from differences in porphyrin distortion: ferrochelatase imposes a specific saddling on protoporphyrin IX optimized for Fe²⁺, while N-Methylmesoporphyrin’s intrinsic non-planarity preferentially accommodates smaller metal ions like Cu²⁺ and Zn²⁺ [1] [6].

Antibody 2D7, generated against N-Methylmesoporphyrin, further illustrates this metal selectivity. It accelerates Cu²⁺ insertion into mesoporphyrin IX by 7-fold but shows minimal activity for Fe²⁺. Site-directed mutagenesis of 2D7’s complementarity-determining region (CDRH3) revealed that residue Met97 is critical for catalysis, as its substitution to glycine (M97G) abolishes activity without affecting N-Methylmesoporphyrin affinity. This suggests Met97 facilitates transition-state stabilization specifically for Cu²⁺ chelation [3].

Table 2: Kinetic Parameters for Metal Insertion into Porphyrins

SystemMetalKₘ (µM)kcat (h⁻¹)Catalytic Efficiency (kcat/Kₘ)
Ferrochelatase
- Protoporphyrin IXFe²⁺17Not reportedNot reported
- Protoporphyrin IXCu²⁺170Not reportedNot reported
- N-MethylmesoporphyrinCu²⁺Not reported13.7Not reported
Antibody 2D7 (wild type)Cu²⁺29000.150.052 M⁻¹ min⁻¹
DNAzyme PS5.ST1Cu²⁺290013.732,500 M⁻¹ min⁻¹

Ligand-Exchange Kinetics in Metallation Pathways

Ligand-exchange rates at the metal center are pivotal in porphyrin metallation. N-Methylmesoporphyrin’s enzymatic metallation by ferrochelatase is rate-limited by solvent displacement from the hydrated metal ion. Ferrochelatase accelerates this step via electrostatic effects and precise positioning of catalytic residues, as demonstrated by its ability to enhance Cu²⁺ insertion into N-Methylmesoporphyrin despite the inhibitor’s distorted structure [1]. Non-enzymatic metallation studies confirm that Cu²⁺ insertion kinetics depend on ligand lability. For instance, solvent exchange rates for Cu²⁺ (10⁹ s⁻¹ in water) exceed those of Fe²⁺ (10⁶ s⁻¹), contributing to faster Cu²⁺ chelation in solution [4].

Copper model complexes provide quantitative insights into ligand-exchange dynamics. Tris[(2-pyridyl)methyl]amine (TMPA)-Cu(I) complexes exhibit O₂-binding rates near diffusion limits (1.3 × 10⁹ M⁻¹ s⁻¹ in tetrahydrofuran), facilitated by rapid solvent (tetrahydrofuran) dissociation (k = 1.5 × 10⁸ s⁻¹). Sterically hindered ligands like tris(tetramethylguanidino)tris(2-aminoethyl)amine (TMG₃Tren) slow O₂ association (2.7 × 10⁷ M⁻¹ s⁻¹) due to reduced ligand lability [4]. Ferrochelatase likely employs analogous strategies to modulate metal-substrate coordination, optimizing ligand exchange for Fe²⁺ or Cu²⁺ based on physiological context.

Table 3: Ligand-Exchange Kinetics in Copper-Dioxygen Systems

Copper ComplexLigand-Exchange Rate (k–O₂, s⁻¹)O₂-Binding Rate (kO₂, M⁻¹ s⁻¹)Conditions
[Cu(TMPA)(tetrahydrofuran)]⁺1.5 × 10⁸1.3 × 10⁹Tetrahydrofuran, 298 K
[Cu(TMPA)(acetonitrile)]⁺1.5 × 10⁸5.8 × 10⁷Acetonitrile, 298 K
[Cu(TMG₃Tren)]⁺1.5 × 10⁷2.7 × 10⁷Methyltetrahydrofuran, 298 K
Hemocyanin (hexamer)1.9 × 10²3.1 × 10⁷Physiological

Properties

Product Name

N-Methylmesoporphyrin containing copper

IUPAC Name

3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper(1+)

Molecular Formula

C35H39CuN4O4

Molecular Weight

643.3 g/mol

InChI

InChI=1S/C35H40N4O4.Cu/c1-8-22-18(3)28-17-33-23(9-2)21(6)32(39(33)7)16-27-20(5)25(11-13-35(42)43)31(38-27)15-30-24(10-12-34(40)41)19(4)26(36-30)14-29(22)37-28;/h14-17H,8-13H2,1-7H3,(H3,36,37,38,40,41,42,43);/q;+1/p-1

InChI Key

CTVHSHALRXJQNK-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3C)C=C4C(=C(C(=N4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.[Cu+]

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